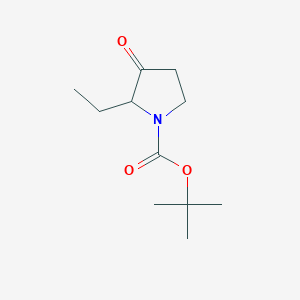

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGHTCGZWGNIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethyl-3-oxo-1-pyrrolidinecarboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 2-ethyl-3-oxo-1-pyrrolidinecarboxylate as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .

Industrial Production Methods: Industrial production of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate often involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to specific proteins or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural Analogs with High Similarity

The following compounds share significant structural homology with tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate, as quantified by similarity scores (0.8–0.96) derived from functional group and backbone alignment :

Key Observations:

- Substituent Effects: The cyano group in CAS 946497-94-5 introduces electron-withdrawing properties, which may alter reactivity in nucleophilic substitutions compared to the ethyl-ketone system .

Functional Group Modifications

- Ketone vs. Aldehyde : Compounds like (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1374673-90-1) feature an aldehyde side chain, which increases electrophilicity at C3 compared to the ketone in the target compound, making it more reactive toward Schiff base formation .

- Boc Protection : The Boc group is conserved across analogs (e.g., CAS 203662-55-9), ensuring compatibility with acid-labile synthetic pathways, but its removal (e.g., via TFA) varies slightly depending on adjacent substituents .

Ring Size and Conformational Differences

- Piperidine vs. Pyrrolidine : tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate (CAS 741737-30-4, similarity 0.83) has a six-membered ring, which adopts a chair conformation more readily than the puckered pyrrolidine. This affects pharmacokinetic properties like membrane permeability .

Research Findings and Practical Implications

- Synthetic Utility : The Boc-protected pyrrolidine scaffold is widely used in solid-phase peptide synthesis (SPPS). Ethyl esters (e.g., CAS 73193-55-2) are preferred for solution-phase reactions due to easier deprotection, while tert-butyl variants offer stability in automated synthesizers .

- Biological Activity : Spiro and bicyclic analogs (e.g., CAS 152533-47-6) show enhanced selectivity for serine proteases due to constrained geometries, suggesting that tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate could be optimized for target engagement via similar modifications .

- Crystallography : SHELX software () has been critical in resolving the crystal structures of related compounds, highlighting the importance of tert-butyl groups in stabilizing molecular conformations for X-ray diffraction studies .

Biological Activity

Tert-Butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique structural features, which enable various interactions with biomolecules, potentially influencing their functions. This article reviews the biological activity of tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

Tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate has the molecular formula C₁₁H₁₉NO₃ and a molecular weight of approximately 215.29 g/mol. Its structure includes a tert-butyl group, an ethyl group, and a carbonyl functional group, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 215.29 g/mol |

| Functional Groups | Tert-butyl, Ethyl, Carbonyl |

The biological activity of tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate is primarily mediated through its interaction with specific molecular targets. The presence of functional groups allows for hydrogen bonding with proteins or nucleic acids, enhancing its biological effects. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways by binding to specific proteins or enzymes.

Antimicrobial Activity

Research indicates that tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate exhibits antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting metabolic pathways essential for tumor growth . For instance, it was found to affect glutaminolysis in cancer cells, which is crucial for biosynthetic precursor generation .

Binding Affinity Studies

Binding affinity studies have suggested that tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate interacts with several biological targets. These interactions are vital for understanding its therapeutic potential and mechanisms of action. The compound's ability to form active metabolites through metabolic transformations further supports its role in drug development.

Case Studies

-

In Vitro Anticancer Study :

- Objective : To assess the anticancer effects of tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate on human cancer cell lines.

- Methodology : Various concentrations of the compound were administered to cultured cancer cells, followed by assessment of cell viability using MTT assays.

- Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.

-

Antimicrobial Efficacy Assessment :

- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to determine the inhibitory zones.

- Findings : The compound exhibited notable antimicrobial activity against multiple bacterial strains, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Tert-butyl 2-ethyl-3-oxopyrrolidine-1-carboxylate can be compared to other pyrrolidine derivatives:

| Compound Name | Molecular Weight |

|---|---|

| Tert-butyl 4-cyano-2-ethyl-3-oxopyrrolidine-1-carboxylate | 238.28 g/mol |

| Tert-butyl 3-hydroxy-pyrrolidinecarboxylic acid | 215.29 g/mol |

| Tert-butyl 2-methylpyrrolidine | 165.23 g/mol |

These compounds share a pyrrolidine backbone but differ in functional groups, which significantly influences their reactivity and biological activity.

Q & A

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

- Methodological Answer : The 3-oxopyrrolidine core mimics transition states in enzymatic reactions (e.g., protease inhibition). The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration. For prodrugs, the ester is hydrolyzed in vivo to release active carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.